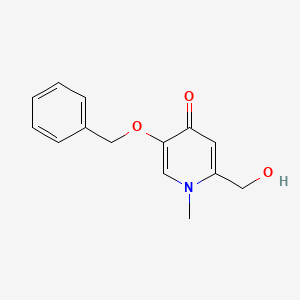

5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one

Übersicht

Beschreibung

5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one is a synthetic organic compound belonging to the class of dihydropyridines. This compound is characterized by a benzyloxy group at the 5-position, a hydroxymethyl group at the 2-position, and a methyl group at the 1-position of the dihydropyridin-4-one ring. Dihydropyridines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, formaldehyde, and methyl acetoacetate.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between benzyl alcohol and formaldehyde, producing benzyloxymethyl alcohol.

Cyclization: The intermediate undergoes a cyclization reaction with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the dihydropyridine ring.

Final Product: The final step involves oxidation of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the dihydropyridin-4-one ring can be reduced to form a hydroxyl group.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 5-(Benzyloxy)-2-(carboxymethyl)-1-methyl-1,4-dihydropyridin-4-one.

Reduction: Formation of 5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one possesses a unique molecular structure characterized by the presence of a benzyloxy group and a hydroxymethyl substituent. Its molecular formula is , with a molecular weight of approximately 231.25 g/mol .

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of dihydropyridine compounds can scavenge free radicals effectively, suggesting potential therapeutic uses in conditions like cardiovascular diseases and neurodegenerative disorders .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. Dihydropyridine derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This application is particularly relevant for developing treatments for Alzheimer's disease and other neurodegenerative conditions .

3. Anticancer Properties

There is emerging evidence that this compound may possess anticancer properties. Studies have suggested that modifications to the dihydropyridine core can enhance the cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Effective free radical scavenging | |

| Neuroprotective | Inhibition of neuronal apoptosis | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Neuroprotective Mechanism

In a controlled study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The study attributed this protective effect to the compound's ability to modulate intracellular signaling pathways involved in cell survival .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer potential of this compound revealed that it induced apoptosis in human breast cancer cells through the activation of caspase pathways. The study highlighted that structural modifications could enhance its efficacy, paving the way for new cancer therapeutics based on this scaffold .

Wirkmechanismus

The mechanism of action of 5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as calcium channels. The benzyloxy and hydroxymethyl groups play a crucial role in binding to the active site of the target protein, modulating its activity. This interaction can lead to the inhibition of calcium influx, which is essential in the regulation of vascular smooth muscle contraction and blood pressure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.

Amlodipine: Another dihydropyridine derivative with a longer half-life and used for similar therapeutic purposes.

Nicardipine: A dihydropyridine compound with potent vasodilatory effects.

Uniqueness

5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one is unique due to its specific functional groups, which allow for distinct chemical reactivity and biological activity. The presence of the benzyloxy group provides additional sites for chemical modification, potentially leading to compounds with novel properties and applications.

This compound’s versatility in chemical synthesis and potential therapeutic applications make it a valuable subject of study in various scientific fields.

Biologische Aktivität

5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one (BMHMP) is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities and structural versatility. This article delves into the biological activity of BMHMP, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅N₁O₃

- Molecular Weight : 245.27 g/mol

- CAS Number : 89539-51-5

The compound features a benzyloxy group and a hydroxymethyl substituent, which contribute to its lipophilicity and potential interactions with biological targets. This structural configuration enhances its reactivity and biological activity compared to other DHPs.

Synthesis of BMHMP

BMHMP can be synthesized through various methods, often involving the reaction of 2-hydroxymethyl-1-methyl-1,4-dihydropyridin-4-one with benzyl chloride in the presence of a base such as sodium hydroxide. The general synthetic pathway includes:

- Refluxing the reactants in methanol.

- Monitoring the reaction progress using thin-layer chromatography (TLC).

- Purification of the product through recrystallization.

The synthesis process emphasizes efficiency and scalability, making it suitable for pharmaceutical applications.

Antimicrobial Activity

BMHMP exhibits significant antimicrobial properties against various bacterial strains. In studies comparing its efficacy with standard antibiotics, it showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Pseudomonas aeruginosa | 0.3 mg/mL |

These findings indicate that BMHMP may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Antioxidant Activity

The antioxidant capacity of BMHMP has been evaluated in vitro, revealing its ability to scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases. The compound's mechanism involves the donation of hydrogen atoms to free radicals, thus neutralizing them.

Anti-inflammatory Effects

Research indicates that BMHMP possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity suggests its application in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of BMHMP:

- Study on Antimicrobial Efficacy : A comparative study demonstrated that BMHMP was more effective than traditional antibiotics against certain Gram-positive and Gram-negative bacteria .

- In Vivo Anti-inflammatory Study : In animal models, BMHMP administration resulted in a significant reduction in inflammation markers compared to untreated controls .

- Antioxidant Assessment : The compound showed a notable decrease in oxidative stress indicators in cellular models, suggesting its potential as a therapeutic agent against oxidative damage .

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-1-methyl-5-phenylmethoxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-15-8-14(13(17)7-12(15)9-16)18-10-11-5-3-2-4-6-11/h2-8,16H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQLQRPYXFWDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1CO)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523230 | |

| Record name | 5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89539-51-5 | |

| Record name | 5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.